N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide
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Overview
Description
N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide typically involves multi-step reactions. One common approach is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones . This method involves the formation of the indazole ring through a series of cyclization and substitution reactions. The reaction conditions often include the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce byproducts. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide stands out due to its unique combination of the indazole and naphthalene sulfonamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H19N3O3S/c1-2-11-26-19-9-10-20(17-6-4-3-5-16(17)19)27(24,25)23-15-8-7-14-13-21-22-18(14)12-15/h3-10,12-13,23H,2,11H2,1H3,(H,21,22) |
InChI Key |
FQHCSADPWDQDRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
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